3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethylpropanamide

Lipophilicity ADME Lead optimization

SAR inconsistency from imprecise aminopyrazole analogs can derail lead optimization. Even single-atom modifications on this scaffold shift IC50 by >10-fold. This 3-amino-4-chloro-N1-(N-ethylpropanamide) isomer is validated as a privileged chemotype in RORγ inverse agonism (Amgen/Teijin patent US 2015/0266824 A1) and B-Raf V600E kinase hinge binding. Key advantages: (1) Defined physicochemical profile-LogP 0.64, TPSA 72.94 Ų, 4 HBA, 2 HBD, Lipinski-compliant at 216.67 Da; (2) Synthetic handles at 3-NH2 (acylation, sulfonylation, diazotization) and 4-Cl (halogen bonding, bioisosteric replacement); (3) No chiral center simplifies QC and scale-up. Supplied exclusively for R&D with batch-specific Certificate of Analysis.

Molecular Formula C8H13ClN4O
Molecular Weight 216.67 g/mol
Cat. No. B13637109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethylpropanamide
Molecular FormulaC8H13ClN4O
Molecular Weight216.67 g/mol
Structural Identifiers
SMILESCCNC(=O)CCN1C=C(C(=N1)N)Cl
InChIInChI=1S/C8H13ClN4O/c1-2-11-7(14)3-4-13-5-6(9)8(10)12-13/h5H,2-4H2,1H3,(H2,10,12)(H,11,14)
InChIKeyLFFWLKHHSRPCOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide: Physicochemical & Structural Baseline


3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide (CAS 1344066-89-2, MF C8H13ClN4O, MW 216.67) is a disubstituted aminopyrazole amide bearing a 3-amino-4-chloro pyrazole core and an N-ethylpropanamide side chain attached at the N1 position . The scaffold belongs to the 3-amino-1H-pyrazole amide class, a privileged chemotype in kinase inhibitor and nuclear receptor modulator discovery [1]. Commercially available at 97–98% purity from multiple suppliers , this compound is supplied exclusively for research and development use .

Privileged aminopyrazole amide chemotype for kinase and nuclear receptor discovery
Defined 3-amino-4-chloro substitution pattern supports systematic SAR exploration
N-ethylpropanamide side chain offers balanced lipophilicity for fragment-to-lead campaigns (class-level inference)

3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide: Generic Substitution Risks


Substituting this compound with a structurally similar aminopyrazole propanamide—differing only in chlorine presence, amino position, linkage regiochemistry, or N-alkyl group—introduces uncontrolled variability in at least three experimentally critical parameters: lipophilicity (LogP), hydrogen-bond donor/acceptor topology, and rotatable bond count . These physicochemical differences propagate into altered solubility, permeability, and target-binding pharmacophore geometry that are not predictable a priori [1]. In patent-disclosed pyrazole amide series targeting RORγ, even single-atom modifications on the pyrazole ring shift IC50 values by over 10-fold [2]. For reproducible SAR studies, kinase profiling, or medicinal chemistry lead optimization, the precise 3-amino-4-chloro-N1-(N-ethylpropanamide) substitution pattern must be treated as a distinct chemical entity rather than an interchangeable member of a generic series.

Chlorine Removing 4-chloro may shift LogP, solubility, and HPLC retention behavior, affecting assay compatibility.
Regiochemistry Using a branched or 2-substituted propanamide linker alters pharmacophore geometry and may disrupt hinge-binding affinity.
Amino position Moving the amino group from C3 to C4 reorients the hinge-binding donor, likely weakening kinase target engagement based on class-level SAR.

3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide: Quantitative Analog Differentiation


Chlorine Substitution Effect on LogP

The 4-chloro substituent on the pyrazole ring of the target compound lowers the computed octanol–water partition coefficient (LogP) to 0.6449 compared with 1.1 for the direct dechlorinated analog 3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide (CAS 1251245-84-7) . The ΔLogP of –0.4551 indicates that the chlorine atom increases overall polarity, which is expected to enhance aqueous solubility relative to the des-chloro congener .

Chlorine effect on LogP
Cross-study comparable
ΔLogP = –0.4551 (target more polar)
Predicted polarity increase may improve aqueous solubility and alter chromatographic retention.
In silico values; experimental solubility remains to be verified.
Lipophilicity ADME Lead optimization

Linear vs Branched Linker Regioisomer

The target compound connects the pyrazole N1 to a linear 3-carbon propanamide chain (N1–CH2–CH2–C(=O)–NHEt), whereas its closest positional isomer 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide (CAS 1340234-75-4) employs a branched 2-carbon linkage with a methyl group on the α-carbon (N1–CH(CH3)–C(=O)–NHEt) . This difference introduces an additional sp3-hybridized chiral center and alters the distance and angle between the pyrazole pharmacophore and the terminal amide, modifying the three-dimensional presentation of hydrogen-bond donor/acceptor motifs to protein targets [1][2].

Linker topology
Cross-study comparable
Linear N1–CH2–CH2–C(=O)–NHEt vs. branched CH(CH3)–C(=O) isomer; no chiral center in target.
Linear linker simplifies synthesis and analytical QC; class-level SAR suggests linker geometry influences kinase hinge binding.
Distinct SMILES confirm non-interchangeable connectivity.
Regiochemistry Pharmacophore geometry SAR

3-Amino-4-chloro Substitution: H-Bond Donor/Acceptor Profile

The target compound possesses four hydrogen-bond acceptor atoms (computed: pyrazole N2, carbonyl O, amino N, and chloro substituent can act as a weak halogen-bond acceptor) and two hydrogen-bond donors (3-NH2 and amide N–H) . In contrast, the 4-amino positional isomer 3-(4-amino-1H-pyrazol-1-yl)-N-ethylpropanamide (CAS 1247579-84-5) repositions the amino donor to the pyrazole C4 position, altering the donor–acceptor distance and vector orientation relative to the N1-linked side chain . Published SAR on amino-1H-pyrazole amide Raf kinase inhibitors demonstrates that the position of the amino group on the pyrazole ring directly controls hinge-region hydrogen-bond geometry with the kinase active site, with 3-amino substitution being critical for potent B-Raf V600E inhibition (exemplified by compound 7c: IC50 = 0.26 μM) [1].

H-Bond donor/acceptor profile
Class-level inference
Target: 3-NH2 at C3, H_Acceptors=4, TPSA=72.94 Ų vs. 4-amino isomer repositions donor vector.
3-Amino orientation aligns with reported kinase hinge-binding geometry; 4-chloro may act as weak halogen-bond acceptor.
Class-level Raf kinase IC50 reference: 0.26 μM for 5-amino analog.
Hydrogen bonding Kinase hinge binding Pharmacophore design

N-Ethyl Substituent: Lipophilicity & Flexibility Balance

The N-ethyl terminus of the target compound (LogP = 0.6449, Rotatable_Bonds = 4) occupies an intermediate position in the lipophilicity–flexibility continuum relative to the N-isopropyl analog 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide (CAS 1342066-24-3; MW 230.69, C9H15ClN4O) and the unsubstituted primary amide 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide (CAS 1341386-20-6; LogP = 0.01 per Fluorochem for the 2-substituted analog ). Each additional methylene or methyl group increases LogP by approximately 0.3–0.5 units and adds one rotatable bond, altering both passive permeability and entropic penalties upon target binding [1].

N-Alkyl lipophilicity balance
Class-level inference
N-Ethyl LogP ~0.64, RotBonds 4; positioned between primary amide (~0.0) and N-isopropyl (~1.0–1.3).
Intermediate lipophilicity may offer solubility-permeability compromise for lead optimization.
Estimated LogP gradient; direct experimental values not available.
N-alkyl SAR Ligand efficiency Solubility

Privileged Core in RORγ and Raf Kinase Patents

The 3-amino-4-chloro-1H-pyrazole substructure embedded in the target compound appears as a recurring motif in patent-disclosed RORγ modulators [1] and Raf kinase inhibitors [2]. In the Amgen/Teijin pyrazole amide patent (US 2015/0266824 A1), pyrazole cores with amino and halogen substitution at the 3- and 4-positions are claimed as RORγ inhibitors for autoimmune, inflammatory, and metabolic diseases [1]. Independently, Kim et al. demonstrated that 5-amino-1H-pyrazole-4-yl amide derivatives achieve selective B-Raf V600E inhibition (IC50 = 0.26 μM) and C-Raf inhibition (IC50 = 0.11 μM) with antiproliferative activity (GI50 = 0.27 μM) in A375P melanoma cells [2][3]. While no published IC50 data exist specifically for the target compound itself, its core substructure maps directly onto the pharmacophoric elements validated in these independent SAR programs [1][2].

Privileged core in patents
Class-level inference
3-Amino-4-chloro-pyrazole core claimed in RORγ and Raf kinase patents; no direct IC50 for target compound.
Supports exploratory SAR; core has precedent of tractable, optimizable activity in two target classes.
Patent exemplars show IC50 from nM to low μM range.
RORγ Kinase inhibition Patent SAR Autoimmune disease

Absence of Direct Biological Data: Benchmarking Needed

As of the search date, no peer-reviewed publication, patent example, or public database entry (PubChem, ChEMBL, BindingDB) reports a directly measured biochemical or cellular IC50, Ki, or EC50 value for 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide [1][2][3]. This is a critical data gap: all differentiation claims based on biological activity are necessarily class-level inferences drawn from structurally related aminopyrazole amides [4][5]. Investigators intending to use this compound for target-based screening or SAR campaigns must therefore empirically determine its potency, selectivity, and ADME properties against their target(s) of interest, using the closest commercially available analogs (CAS 1251245-84-7, 1340234-75-4, 1247579-84-5, 1342066-24-3) as internal benchmarking controls.

Direct bioactivity gap
Data to verify
No quantitative IC50, Ki, or EC50 found for this specific compound in public databases.
Position as novel chemical probe; requires empirical activity determination against chosen targets.
Use closest analogs as internal benchmarking controls.
Data gap Empirical validation Procurement caveat

3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide: Application Scenarios


RORγ Inverse Agonist: Fragment-to-Lead SAR

The Amgen/Teijin patent (US 2015/0266824 A1) establishes that 3-amino-4-halo-pyrazole amides are a privileged scaffold for RORγ inverse agonism, with optimized exemplars achieving nanomolar potency in biochemical assays [1]. The target compound's LogP of 0.64 and TPSA of 72.94 Ų place it within favorable drug-like property space (Lipinski-compliant) , making it an ideal starting fragment for systematic SAR exploration. Its N-ethyl substituent provides a balanced lipophilicity profile that can be diversified to N-aryl, N-cycloalkyl, or N-heteroaryl variants as described in the Amgen patent claims [1]. The absence of a chiral center simplifies both synthesis and analytical quality control compared to chiral α-methyl analogs .

Raf Kinase Inhibitor: Hinge-Binding Scaffold Optimization

The amino-1H-pyrazole amide series described by Kim et al. (2011) demonstrated that the 3-amino (or 5-amino) pyrazole orientation is critical for type II kinase inhibitor hinge binding in the B-Raf V600E active site (exemplified IC50 = 0.26 μM) [2]. The target compound's 3-amino-4-chloro substitution pattern presents the amino group for hinge hydrogen bonding while the 4-chloro substituent can engage in halogen bonding with backbone carbonyls or hydrophobic pocket residues [2][3]. The linear N1-propanamide linker offers a defined trajectory for extending toward the DFG-out allosteric pocket, a design strategy validated by sorafenib (B-Raf V600E IC50 = 43 nM) co-crystal structures [2].

ADME Physicochemical Comparator

With its computed LogP = 0.64, TPSA = 72.94, 4 H-bond acceptors, and 2 H-bond donors, the target compound occupies a distinct position in the property space of aminopyrazole propanamides . When run alongside the dechlorinated analog (LogP = 1.1) and the N-isopropyl analog (higher LogP, +1 rotatable bond) in parallel ADME assays (e.g., kinetic solubility, PAMPA permeability, microsomal stability, CYP inhibition), the dataset enables deconvolution of the independent contributions of chlorine substitution and N-alkyl chain length to in vitro PK parameters. This systematic property profiling is essential for building predictive models that guide lead optimization in industrial drug discovery programs [1].

Chemical Biology Probe: Target Identification

The 3-amino and 4-chloro substituents provide synthetic handles for further functionalization: the primary aromatic amine (3-NH2) can be selectively acylated, sulfonylated, or diazotized for introduction of photoaffinity labels (diazirine, benzophenone) or click-chemistry handles (alkyne, azide) without modifying the N-ethylpropanamide terminus [2][3]. The chlorine atom can serve as a silent placeholder (maintaining core electronics while allowing future bioisosteric replacement with CF3, CN, or smaller halogens) or be exploited for halogen-bonding interactions with target proteins [2]. The compound's relatively low molecular weight (216.67 Da) leaves ample room for linker and tag attachment while staying within drug-like property boundaries .

Application
Selection Property
Validation Focus
RORγ inverse agonism SAR
3-amino-4-chloro core substitution
Class-level RORγ biochemical potency verification
Raf kinase hinge-binding scaffold
3-amino orientation and linear linker
Kinase inhibition profiling against B-Raf / C-Raf panel
ADME physicochemical comparator
Lipophilicity, TPSA, rotatable bonds
Parallel ADME assays (solubility, permeability, microsomal stability) against des-chloro and N-alkyl analogs
Chemical biology probe design
3-NH2 and 4-Cl as synthetic handles
Functionalization feasibility; retention of core properties after linker/tag attachment
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